![molecular formula C20H23N3O3S B3007960 N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260927-16-9](/img/no-structure.png)

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

Compounds with structural similarities have been synthesized for various purposes, including the exploration of their anticancer properties. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure was analyzed through molecular docking to target the VEGFr receptor, indicating potential in cancer treatment research (Sharma et al., 2018). The study detailed the synthesis process, crystallography, and in silico modeling, providing a foundation for understanding how similar compounds could be designed and synthesized for specific biological targets.

Anticancer Activity

Derivatives of thieno[2,3-d]pyrimidines, such as 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, have been studied for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing significant antitumor activity. These compounds were synthesized, and their structure-activity relationships were investigated, revealing their potency against human tumor cells in culture (Gangjee et al., 2009). Such studies are crucial for the development of new anticancer agents, providing insights into the chemical modifications that can enhance biological activity.

Antimicrobial and Antitumor Potential

Research on pyrimidine derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, has shown that these compounds possess significant antimicrobial activities. Their synthesis and biological evaluation highlight their potential as therapeutic agents against various bacterial and fungal infections (Hossan et al., 2012). Additionally, some derivatives exhibited antitumor activities, suggesting their versatility in drug development for multiple diseases.

Antioxidant Properties

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated notable antioxidant activity. These complexes were synthesized using pyrazole-acetamide ligands, and their structures were determined through X-ray crystallography. Their antioxidant activity was assessed through various in vitro assays, indicating their potential therapeutic applications in diseases caused by oxidative stress (Chkirate et al., 2019).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-ethylbenzoyl chloride with 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine, followed by acetylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-ethylbenzoic acid", "thionyl chloride", "3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "triethylamine", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Conversion of 3-ethylbenzoic acid to 3-ethylbenzoyl chloride using thionyl chloride and triethylamine as a catalyst", "Condensation of 3-ethylbenzoyl chloride with 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in diethyl ether", "Workup of the reaction mixture with sodium bicarbonate and water", "Acetylation of the resulting intermediate with acetic anhydride in the presence of triethylamine", "Purification of the final product by recrystallization" ] } | |

| 1260927-16-9 | |

Molecular Formula |

C20H23N3O3S |

Molecular Weight |

385.48 |

IUPAC Name |

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) |

InChI Key |

PKLHQJHMPDUXHI-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

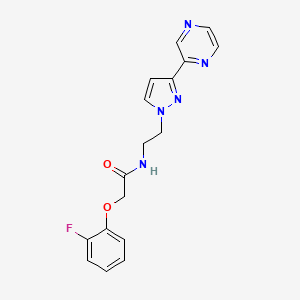

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

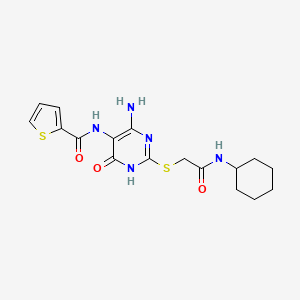

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)